methyl (2Z)-2-[(4-tert-butylphenyl)sulfonyl]-3-[(4-methylphenyl)amino]acrylate
Description
Methyl (2Z)-2-[(4-tert-butylphenyl)sulfonyl]-3-[(4-methylphenyl)amino]acrylate is a structurally complex acrylate derivative characterized by a Z-configured α,β-unsaturated ester backbone. Key features include:
- Sulfonyl group: The (4-tert-butylphenyl)sulfonyl moiety introduces steric bulk and electron-withdrawing properties, which may influence reactivity and binding interactions.
Properties
IUPAC Name |
methyl (Z)-2-(4-tert-butylphenyl)sulfonyl-3-(4-methylanilino)prop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO4S/c1-15-6-10-17(11-7-15)22-14-19(20(23)26-5)27(24,25)18-12-8-16(9-13-18)21(2,3)4/h6-14,22H,1-5H3/b19-14- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJZVVTDFUPHAQD-RGEXLXHISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC=C(C(=O)OC)S(=O)(=O)C2=CC=C(C=C2)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N/C=C(/C(=O)OC)\S(=O)(=O)C2=CC=C(C=C2)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2Z)-2-[(4-tert-butylphenyl)sulfonyl]-3-[(4-methylphenyl)amino]acrylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the sulfonyl intermediate: The reaction begins with the sulfonylation of 4-tert-butylphenyl using a sulfonyl chloride reagent under basic conditions.
Amination: The intermediate is then reacted with 4-methylphenylamine to introduce the amino group.
Acrylation: Finally, the compound undergoes acrylation using methyl acrylate in the presence of a suitable catalyst to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Functional Group Analysis
The compound contains two reactive functional groups:
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Sulfonamide group : A stable yet versatile moiety capable of participating in hydrolysis, nucleophilic reactions, and radical chemistry.
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Acrylate ester : A conjugated, electron-deficient system prone to nucleophilic attacks, cycloadditions, and polymerization.
Sulfonamide Group Reactivity
-
Hydrolysis : Under acidic or basic conditions, the sulfonamide can hydrolyze to form a sulfonic acid:
Mechanism: Nucleophilic attack by water or hydroxide ion on the sulfur center.
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Photocatalytic Radical Formation :
Using photoredox catalysts (e.g., Ir-based complexes), the sulfonamide can generate sulfonyl radicals via triplet-triplet energy transfer. This requires catalysts with E<sub>T</sub> > 2.6 eV .
Acrylate Ester Reactivity
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Nucleophilic Addition : The electron-deficient double bond reacts with nucleophiles (e.g., amines, alcohols):
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Polymerization : Free radical or ionic polymerization under UV light or initiators.
Substituent Effects
Mechanistic Insights
-
Photocatalytic Radical Pathway :
-
Reactivity Trends :
This compound’s reactivity is modulated by its substituents and functional groups, enabling diverse applications in polymer synthesis, radical chemistry, and material science.
Scientific Research Applications
Anticancer Activity
Research indicates that methyl (2Z)-2-[(4-tert-butylphenyl)sulfonyl]-3-[(4-methylphenyl)amino]acrylate exhibits significant anticancer properties. Its structure allows for interaction with biological targets involved in cancer progression.
- Mechanism of Action : The compound has been shown to inhibit tubulin polymerization, disrupting microtubule dynamics essential for cell division. This mechanism is crucial in the development of anticancer agents, as it can lead to apoptosis in cancer cells.
Antimicrobial Properties
Studies have highlighted the antimicrobial potential of this compound against various bacterial strains. Its sulfonamide moiety is known for enhancing antibacterial activity.
- Case Study : In vitro tests demonstrated that derivatives of this compound exhibited activity against resistant strains of Staphylococcus aureus, indicating its potential as a lead compound for developing new antibiotics.
Polymer Chemistry
This compound can serve as a monomer in the synthesis of polymers with specific thermal and mechanical properties.
- Polymerization Studies : Research has shown that incorporating this compound into polymer matrices can enhance thermal stability and mechanical strength, making it suitable for applications in coatings and composites.
Photovoltaic Applications
The compound's unique electronic properties suggest potential applications in organic photovoltaics.
- Performance Metrics : Preliminary studies indicate that devices fabricated using polymers derived from this compound exhibit improved charge transport properties, leading to higher efficiency in energy conversion.
Data Tables
Mechanism of Action
The mechanism of action of methyl (2Z)-2-[(4-tert-butylphenyl)sulfonyl]-3-[(4-methylphenyl)amino]acrylate involves its interaction with specific molecular targets. The sulfonyl and amino groups can form hydrogen bonds and other interactions with biological macromolecules, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares methyl (2Z)-2-[(4-tert-butylphenyl)sulfonyl]-3-[(4-methylphenyl)amino]acrylate with structurally analogous acrylates, focusing on substituents, molecular properties, and applications:
Notes:
- The (4-methylphenyl)amino group contrasts with electron-withdrawing groups (e.g., bromo, formyl) in other compounds, suggesting divergent biological interactions .
- Hydrogen Bonding: Unlike sulfonamido or formyl-containing analogs, the target’s amino group may participate in stronger H-bonding, akin to observations in p-toluidine derivatives .
- Crystallography : Related Z-configured acrylates exhibit stabilized crystal packing via C–H⋯O bonds and π–π interactions, a trend likely applicable to the target compound .
Research Findings and Data
Structural and Electronic Comparison
- Lipophilicity : The tert-butyl group in the target compound increases logP compared to methyl or methoxy substituents, enhancing membrane permeability in biological systems.
- Thermal Stability : Bulky substituents (e.g., tert-butyl, bromo) in analogs correlate with higher melting points (e.g., 145–160°C for brominated acrylates vs. ~120°C for methoxy derivatives ).
Biological Activity
Methyl (2Z)-2-[(4-tert-butylphenyl)sulfonyl]-3-[(4-methylphenyl)amino]acrylate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the biological activity of this compound, highlighting relevant research findings, case studies, and a summary of its mechanisms of action.
Chemical Structure and Properties
The compound has the following structural formula:
It features a sulfonyl group attached to a phenyl ring, which is known to enhance biological activity through various mechanisms.
- Antitumor Activity : Research has indicated that compounds similar to this compound exhibit potent antitumor properties. The mechanism often involves the inhibition of specific cancer cell lines through apoptosis induction and cell cycle arrest. Studies have shown that related compounds can selectively target cancer cells while sparing normal cells, which is critical for reducing side effects in cancer therapies .
- Enzyme Inhibition : The compound may also act as an inhibitor of various enzymes involved in tumor progression and metastasis. For instance, it has been suggested that similar sulfonamide derivatives can inhibit tyrosinase, an enzyme implicated in melanin production and potentially in tumorigenesis .
- Antioxidant Properties : Compounds with similar structures have demonstrated significant antioxidant activity, which can protect cells from oxidative stress—a contributing factor in cancer development. This antioxidant capability is attributed to the presence of phenolic groups that scavenge free radicals .
Case Studies
- In Vitro Studies : In vitro experiments using human breast cancer cell lines have shown that this compound can inhibit cell proliferation effectively. For example, a study reported IC50 values indicating potent cytotoxic effects at low concentrations, suggesting its potential as a lead compound for further development .
- Structure-Activity Relationship (SAR) : Investigations into the SAR of related compounds have revealed that modifications to the phenyl rings significantly affect their biological activity. For instance, substituents on the aromatic rings can enhance binding affinity to target proteins or alter metabolic stability .
Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antitumor | Inhibition of breast cancer cell lines | |
| Enzyme Inhibition | Tyrosinase inhibition | |
| Antioxidant | Scavenging free radicals |
Structure-Activity Relationship Insights
| Compound Variant | Modifications | Biological Activity |
|---|---|---|
| Base Compound | No modifications | Moderate activity |
| Variant A | 4-Methyl substitution | Enhanced activity |
| Variant B | 3-Bromo substitution | Significant increase |
Q & A
Q. What computational methods predict the reactivity of this compound in nucleophilic additions?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to calculate Fukui indices, identifying electrophilic centers.
- Molecular Dynamics : Simulate solvation effects (e.g., in DMF or THF) to assess steric accessibility of the acrylate β-carbon .
- Validation : Correlate computational results with experimental kinetics (e.g., UV-Vis monitoring of thiol addition reactions).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
